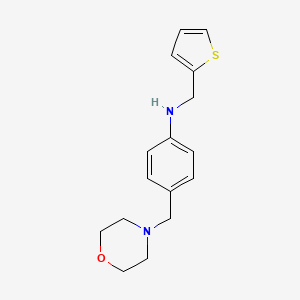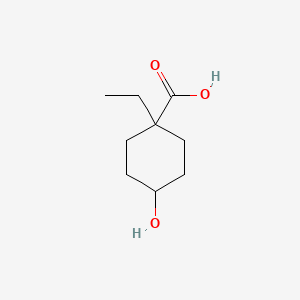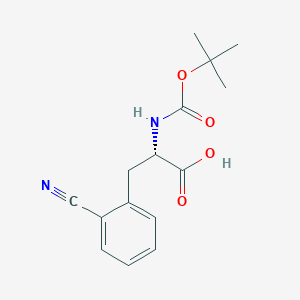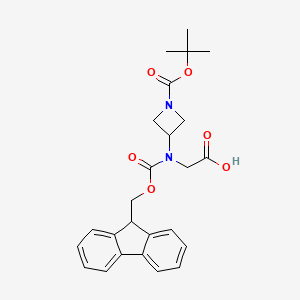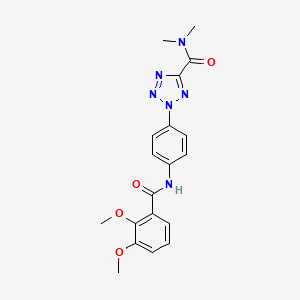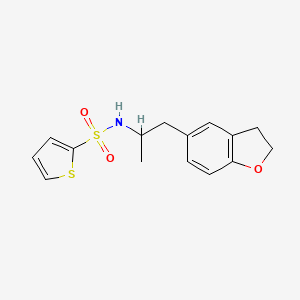![molecular formula C18H19N3OS B2439213 N-{1-[(tiofen-3-il)metil]pirrolidin-3-il}-1H-indol-2-carboxamida CAS No. 2097912-40-6](/img/structure/B2439213.png)
N-{1-[(tiofen-3-il)metil]pirrolidin-3-il}-1H-indol-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a pyrrolidine ring and a thiophene moiety, making it an interesting subject for chemical and pharmacological research.
Aplicaciones Científicas De Investigación
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide has been explored for various scientific research applications:
Mecanismo De Acción
Target of Action
The compound N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide is a derivative of indole and thiophene . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Similarly, thiophene-based analogs have been recognized as a potential class of biologically active compounds . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiophene derivatives also exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities . Similarly, thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
One study has shown that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin .
Métodos De Preparación
The synthesis of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole-2-carboxylic acid, which is then coupled with a pyrrolidine derivative under appropriate reaction conditions. The thiophene moiety is introduced through a subsequent alkylation reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability .
Análisis De Reacciones Químicas
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiophene rings, using reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the core structure
Comparación Con Compuestos Similares
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also exhibit significant biological activities and are studied for their potential therapeutic applications. The uniqueness of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-18(17-9-14-3-1-2-4-16(14)20-17)19-15-5-7-21(11-15)10-13-6-8-23-12-13/h1-4,6,8-9,12,15,20H,5,7,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYNDXFGCXFDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=CC=CC=C3N2)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide](/img/structure/B2439131.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea](/img/structure/B2439132.png)
![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2439133.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide](/img/structure/B2439137.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2439138.png)
